molecular formula C21H18FN3 B2595857 4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 618400-26-3

4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

Cat. No. B2595857
CAS RN: 618400-26-3
M. Wt: 331.394
InChI Key: XAHFKMWJGJFWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes reactions such as aryl halide coupling , amine substitution , and fluorination . Researchers have successfully prepared similar analogs using various methodologies .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds similar to 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of indole compounds allow them to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.

Anti-inflammatory Activity

The indole nucleus is present in various bioactive compounds that demonstrate significant anti-inflammatory effects. Analogues of indole have been synthesized and assessed for their COX-2 inhibitory activity, which is a key target in the treatment of inflammation . The addition of substituents such as the 4-fluoro group may enhance the compound’s biological activity.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. The indole scaffold is found in many synthetic drug molecules, which have been valuable in cancer treatment. The diverse biological activities of these compounds, including their interaction with cellular receptors, make them potential candidates for anticancer drug development .

Anti-HIV Activity

Research has shown that indole derivatives can be effective against HIV-1 and HIV-2 strains. Molecular docking studies of novel indolyl derivatives have been performed to evaluate their potential as anti-HIV agents . The ability to inhibit HIV replication in acutely infected cells is a promising application for indole-based compounds.

Antioxidant Activity

Indole derivatives also exhibit antioxidant properties. The indole ring system’s ability to donate electrons and act as a free radical scavenger makes it a valuable pharmacophore in the development of antioxidant therapies . This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The indole core structure is effective against a broad spectrum of microbes. Indole-based compounds have been synthesized to target various bacterial and fungal pathogens. Their antimicrobial activity is particularly important in the era of increasing antibiotic resistance .

Future Directions

: Ren, A., Wei, W., Liang, Z., Zhou, M., Liang, T., & Zang, N. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 1-10. Link

properties

IUPAC Name

4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHFKMWJGJFWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

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